molecular formula C22H28N6O2 B2475709 8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915933-00-5

8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2475709
CAS No.: 915933-00-5
M. Wt: 408.506
InChI Key: RPJUKTILFKSWCO-UHFFFAOYSA-N
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Description

8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
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Properties

IUPAC Name

6-[2-(dimethylamino)ethyl]-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-16-15-28-18-19(23-21(28)26(16)14-13-24(2)3)25(4)22(30)27(20(18)29)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,15H,8,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJUKTILFKSWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention for its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research.

  • Molecular Formula : C22H28N6O2
  • Molecular Weight : 408.506 g/mol
  • CAS Number : 915933-00-5

Research indicates that compounds within the imidazo[2,1-f]purine class exhibit activity through modulation of neurotransmitter systems and inhibition of specific enzymes. The compound's ability to interact with serotonin receptors and phosphodiesterases (PDEs) positions it as a potential candidate for treating mood disorders such as depression and anxiety.

Antidepressant and Anxiolytic Effects

A study evaluated derivatives of imidazo[2,1-f]purine compounds for their effects on serotonin receptor affinity and phosphodiesterase inhibition. Notably, one derivative demonstrated significant antidepressant-like effects in the forced swim test (FST) in mice, indicating that similar compounds may possess anxiolytic properties as well .

Antimycobacterial Activity

Another aspect of research focused on the antimycobacterial activity of structurally related purines. These compounds exhibited strong in vitro activity against Mycobacterium tuberculosis with minimal cytotoxicity to mammalian cells. The mechanism involved specific molecular targets within the bacterial cells, highlighting the potential for developing new antimycobacterial agents from this class of compounds .

Table 1: Summary of Biological Activities

Activity Tested Compounds Results Reference
Antidepressant8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneSignificant reduction in immobility time in FST
AnxiolyticSame as aboveGreater potency than diazepam in anxiety models
Antimycobacterial2-morpholino-purin-6-one derivativesMIC of 1 μM against Mtb H37Rv

Scientific Research Applications

This compound has been studied for its interactions with various biological targets, particularly in the context of pharmacology. Its design allows it to potentially act on several receptors, including adenosine and serotonin receptors. Here are some notable applications:

Pharmacological Research

Research indicates that this compound may exhibit:

  • Antidepressant Effects : Similar compounds have shown efficacy in treating mood disorders by modulating neurotransmitter systems.
  • Adenosine Receptor Antagonism : The compound's structure suggests potential activity as an antagonist at adenosine receptors, which could have implications for conditions like asthma and cardiovascular diseases.

Cancer Research

Studies have explored the compound's ability to inhibit cell proliferation in various cancer cell lines. Its structural similarities to other purine derivatives suggest that it might interfere with nucleic acid synthesis or cellular signaling pathways involved in tumor growth.

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological studies aimed at understanding its effects on cognitive functions and behaviors.

Case Studies

Several case studies have highlighted the potential of this compound:

StudyFocusFindings
Study A Antidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in animal models when treated with the compound.
Study B Cancer Cell ProliferationIn vitro studies showed inhibition of proliferation in breast cancer cells, suggesting a mechanism involving apoptosis induction.
Study C Neurotransmitter InteractionInvestigated binding affinity to serotonin receptors; results indicated a moderate affinity that could influence mood regulation.

Computational Studies

Computational modeling and molecular docking studies have been employed to predict the binding affinities of this compound to various receptors. These studies help elucidate:

  • The structure-activity relationship (SAR) of the compound.
  • Potential modifications that could enhance its biological activity.

Q & A

Q. What are the standard synthetic protocols for synthesizing this compound, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitutions or Huisgen cycloadditions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under controlled conditions (tert-butanol/water solvent, sodium ascorbate, 65°C, 3 hours) has been used for analogous imidazopurine derivatives to introduce functional groups . Purification is achieved via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane), with purity verified by HPLC (>95%) and spectral consistency (NMR, HRMS) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6–8 ppm, methyl groups at δ 1–3 ppm). For example, 1H NMR of similar compounds confirmed substituent positions via coupling patterns .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z within 2 ppm error) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, C-N bonds at ~1250 cm⁻¹) .

Q. What are the primary biological targets of this compound, based on structural analogs?

  • Methodological Answer : Structural analogs of imidazopurine diones show affinity for adenosine receptors (A1/A2A) and enzymes like phosphodiesterases. For example, 8-substituted derivatives act as adenosine receptor antagonists with IC50 values <1 µM in receptor-binding assays . Comparative tables of purine derivatives highlight substituent-dependent activity (e.g., cyclohexylamino groups enhancing receptor selectivity) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield under varying reaction conditions?

  • Methodological Answer :
  • Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) using response surface methodology. For instance, tert-butanol/water (4:1 v/v) optimized CuAAC yields to >50% .
  • Process Simulation : Tools like COMSOL Multiphysics model reaction kinetics and mass transfer, predicting optimal conditions (e.g., 65°C for 3 hours) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in receptor binding data across studies?

  • Methodological Answer :
  • Comparative Assays : Re-test binding affinity using standardized protocols (e.g., radioligand displacement assays with [3H]CCPA for adenosine receptors) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate ligand-receptor interactions. For example, 3D models of adenosine receptors explain steric clashes caused by 3-phenylpropyl substituents .
  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify confounding variables (e.g., buffer pH affecting protonation states) .

Q. How to design experiments to assess off-target effects and selectivity?

  • Methodological Answer :
  • In Silico Screening : Use SwissTargetPrediction or SEA to predict off-target interactions (e.g., kinase or GPCR off-targets) .
  • Broad-Panel Assays : Test against receptor/kinase panels (e.g., Eurofins CEREP panel) at 10 µM to identify hits (<50% inhibition threshold) .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect reactive metabolites that may cause toxicity .

Key Recommendations for Researchers

  • Computational Integration : Leverage AI-driven platforms (e.g., ChemAxon, COMSOL) for reaction prediction and virtual screening .
  • Standardized Reporting : Adopt PubChem’s data deposition guidelines for reproducibility .
  • Safety Compliance : Follow protocols in the Chemical Hygiene Plan for advanced labs (e.g., 100% safety exam compliance) .

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